molecular formula C25H26N2O5S B2544446 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 922036-83-7

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Numéro de catalogue B2544446
Numéro CAS: 922036-83-7
Poids moléculaire: 466.55
Clé InChI: CVKDQAHNXVWWSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential therapeutic applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involved creating compounds with varying substituents, resulting in high-affinity inhibitors such as compound 16 and compound 20, with IC50 values of 37 nM and 19 nM, respectively. These compounds were synthesized to explore the structure-activity relationship (SAR) and their biochemical properties .

In the second paper, the authors report the synthesis of novel benzenesulfonamides with a 1,3,4-oxadiazole moiety. The synthesis process involved the reaction of alkyl carboxylic acid hydrazides with carbon disulfide (CS2) and potassium hydroxide (KOH) to yield a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides. Additionally, secondary benzenesulfonamides and bis-benzenesulfonamides were synthesized using a new approach involving triethylamine (Et3N) and dimethylaminopyridine. The synthesized compounds were characterized by various physical, microanalytical, and spectral methods .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The compounds synthesized in the first paper possess a phenylthiazol moiety attached to the benzenesulfonamide core, which is essential for the inhibition of kynurenine 3-hydroxylase. The presence of different substituents on the phenyl ring, such as nitro, fluoro, and trifluoromethyl groups, contributes to the high affinity of these inhibitors .

In the second paper, the introduction of the 1,3,4-oxadiazole moiety to the benzenesulfonamide structure is a key feature of the synthesized compounds. The oxadiazole ring is known for its contribution to the pharmacological properties of molecules, and the presence of this heterocycle, along with various alkyl and aryl substituents, is expected to influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are critical for obtaining the desired compounds with high purity and yield. In the first paper, the synthesis likely involved the formation of the thiazol ring followed by its coupling with the benzenesulfonamide group. The specific reaction conditions, such as temperature, solvents, and catalysts, would have been optimized to achieve the best results .

The second paper outlines a reaction involving the formation of the 1,3,4-oxadiazole ring through the reaction of carboxylic acid hydrazides with CS2 and KOH. This reaction is a key step in the synthesis of the oxadiazole moiety. The subsequent reactions to introduce the benzenesulfonamide group would require careful control of reaction parameters to ensure the formation of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structures. The presence of different substituents can significantly affect properties such as solubility, melting point, and stability. The compounds described in the first paper, due to their high-affinity inhibition of kynurenine 3-hydroxylase, suggest that they have the appropriate physicochemical properties to interact effectively with the enzyme's active site .

The compounds in the second paper, with the 1,3,4-oxadiazole moiety, would have unique properties that could be advantageous for their antifungal and anti-HIV activities. The characterization of these compounds using physical, microanalytical, and spectral data would provide insights into their stability, solubility, and overall suitability for further biological testing .

Applications De Recherche Scientifique

Catalytic Enantioselective Reactions

A study by Munck et al. (2017) detailed the catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines. This reaction yields chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, using a readily available diaryl prolinol L4 as the chiral ligand. This process showcases the versatility of dibenzo[b,f][1,4]oxazepines in synthesizing chiral compounds, which are crucial in pharmaceutical development for creating enantiomerically pure drugs (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Asymmetric Alkynylation

Ren, Wang, and Liu (2014) successfully performed asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines by combining chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, highlighting the compound's potential in constructing complex molecular architectures with high enantioselectivity (Ren, Wang, & Liu, 2014).

Biomass-Involved Synthesis

Zhang et al. (2015) developed an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This synthesis involves the N-arylation reaction between N-arylated 2-aminophenols and halogenated benzoic or phenylacetic acids, demonstrating a green chemistry approach to constructing heterocyclic compounds with potential pharmaceutical applications (Zhang, Zhang, Wen, Wang, Cai, Tianlong, Yan, & Zou, 2015).

Polycyclic System Synthesis

Ukhin et al. (2011) described the synthesis of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. This work illustrates the structural diversity achievable with dibenzo[b,f][1,4]oxazepines, contributing to the development of novel compounds with potential therapeutic value (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011).

Novel Heterocyclic System Construction

Sapegin et al. (2012) highlighted the facile construction of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines, demonstrating a rare heterocyclic system synthesis via a tandem aromatic nucleophilic substitution. This research underscores the potential of dibenzo[b,f][1,4]oxazepines in developing new heterocyclic compounds with unique properties and applications (Sapegin, Kalinin, Smirnov, Dorogov, & Krasavin, 2012).

Propriétés

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-6-31-24-16(3)12-19(13-17(24)4)33(29,30)26-18-8-10-22-20(14-18)25(28)27(5)21-11-15(2)7-9-23(21)32-22/h7-14,26H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDQAHNXVWWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.